Product packaging for 1-Bromo-2-(chloromethyl)-3-nitrobenzene(Cat. No.:CAS No. 1261675-47-1)

1-Bromo-2-(chloromethyl)-3-nitrobenzene

Cat. No.: B2704189
CAS No.: 1261675-47-1
M. Wt: 250.48
InChI Key: XHCYYUGJHZYUCG-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-3-nitrobenzene ( 1261675-47-1) is a high-purity nitroaromatic compound supplied for advanced research and development applications. With the molecular formula C₇H₅BrClNO₂ and a molecular weight of 250.48 g/mol, this compound is a valuable synthetic building block in organic and medicinal chemistry . It is particularly useful for synthesizing more complex molecules via further functionalization of its reactive bromo and chloromethyl groups . As a nitroaromatic compound, it may exhibit specific intermolecular interactions in the solid state, such as weak C-H···O interactions, which can influence its crystallinity and material properties . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential to consult the Safety Data Sheet (SDS) prior to use. This compound requires storage in an inert atmosphere at 2-8°C and cold-chain transportation to ensure stability . GHS hazard warnings include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn, and handling should be conducted in a well-ventilated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrClNO2 B2704189 1-Bromo-2-(chloromethyl)-3-nitrobenzene CAS No. 1261675-47-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(chloromethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCYYUGJHZYUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CCl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261675-47-1
Record name 1-bromo-2-(chloromethyl)-3-nitrobenzene
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Synthetic Methodologies for 1 Bromo 2 Chloromethyl 3 Nitrobenzene

Retrosynthetic Analysis for Targeted Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgias.ac.in This process is achieved by breaking bonds and converting functional groups, moving backward from the product to the reactants. wikipedia.org For 1-bromo-2-(chloromethyl)-3-nitrobenzene, several logical disconnections can be proposed to devise potential synthetic routes.

The primary disconnections for this compound involve the carbon-halogen and carbon-nitrogen bonds. Three principal retrosynthetic pathways can be envisioned:

Pathway A: C-Cl Bond Disconnection: The most straightforward disconnection is breaking the bond of the benzylic chloride. This leads to the immediate precursor, 1-bromo-2-methyl-3-nitrobenzene. This pathway simplifies the synthesis to a single functional group transformation of a methyl group, a common and well-understood reaction type.

Pathway B: C-Br Bond Disconnection: Cleaving the aryl-bromide bond suggests a synthesis via electrophilic bromination of 2-(chloromethyl)-3-nitrobenzene. This approach relies on controlling the regioselectivity of an electrophilic aromatic substitution reaction.

Pathway C: C-NO₂ Bond Disconnection: Disconnecting the nitro group points to a synthesis involving the nitration of 1-bromo-2-(chloromethyl)benzene (B1268061). Similar to Pathway B, the success of this route is contingent on the directing effects of the existing substituents.

These pathways are summarized in the table below, which outlines the disconnection, the resulting precursor (synthon), and the corresponding real-world chemical equivalent.

PathwayDisconnectionPrecursor SynthonSynthetic EquivalentCorresponding Forward Reaction
A C(benzyl)-Cl1-Bromo-3-nitro-2-tolyl cation1-Bromo-2-methyl-3-nitrobenzeneSide-chain chlorination
B C(aryl)-Br2-(Chloromethyl)-3-nitrophenyl anion2-(Chloromethyl)-3-nitrobenzeneElectrophilic bromination
C C(aryl)-NO₂1-Bromo-2-(chloromethyl)phenyl anion1-Bromo-2-(chloromethyl)benzeneElectrophilic nitration

Direct Synthesis Routes and Optimization Strategies

Direct synthesis routes involve constructing the target molecule by introducing the key functional groups onto a simpler aromatic core. These methods often rely on electrophilic aromatic substitution, but more modern techniques like radical functionalization and multi-component reactions can also be considered.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com However, the synthesis of a 1,2,3-trisubstituted benzene (B151609) ring like this compound via EAS is challenging due to regioselectivity issues. The directing effects of the substituents on the ring dictate the position of incoming electrophiles. total-synthesis.com

Nitration of 1-bromo-2-(chloromethyl)benzene: In this precursor, both the bromo and chloromethyl groups are ortho-, para-directors. They would activate the positions para and ortho to themselves (positions 4, 6, and 3). Nitration would likely yield a mixture of products, with substitution at positions 4 and 6 being favored. Substitution at the desired position 3 is sterically hindered by the two adjacent groups.

Bromination of 2-(chloromethyl)-3-nitrobenzene: Here, the nitro group is a strong deactivating group and a meta-director, while the chloromethyl group is a weakly deactivating ortho-, para-director. total-synthesis.commakingmolecules.com The powerful meta-directing effect of the nitro group would strongly favor bromination at position 5. The ortho-, para-directing chloromethyl group would favor positions 4 and 6. The target position 1 is ortho to both groups, making it sterically and electronically unfavorable for substitution.

The conflicting directing effects of the substituents make direct EAS pathways inefficient for producing this compound with high yield and purity.

PrecursorSubstituent 1 (Position)Directing EffectSubstituent 2 (Position)Directing EffectPredicted Major Product(s) for EAS
1-Bromo-2-(chloromethyl)benzeneBromo (1)ortho, paraChloromethyl (2)ortho, para4-Nitro and 6-Nitro isomers
2-(Chloromethyl)-3-nitrobenzeneChloromethyl (2)ortho, paraNitro (3)meta5-Bromo isomer

Radical Functionalization Techniques

Radical reactions offer alternative pathways for C-H functionalization. While radical aromatic substitution is a developing field, a more established application of radical chemistry is the functionalization of benzylic positions (the carbon atom adjacent to the aromatic ring).

For the synthesis of this compound, radical functionalization is most relevant not for direct substitution on the ring, but for the conversion of a methyl group in a precursor like 1-bromo-2-methyl-3-nitrobenzene. This specific application is detailed in Section 2.3.1. The direct, regioselective C-H bromination or chlorination of a disubstituted benzene ring via a radical mechanism to achieve the desired 1,2,3-pattern remains a significant synthetic challenge.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govmdpi.com MCRs are valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.com

While there are no specific MCRs documented for the direct synthesis of this compound, one could hypothetically devise a convergent strategy. Such an approach might involve the cycloaddition of smaller, functionalized fragments to construct the substituted aromatic ring in a single operation. This remains a theoretical proposition, as the practical development of such a specific MCR would require extensive research to identify suitable components and reaction conditions that favor the desired regiochemical outcome.

Precursor-Based Synthetic Transformations

The most practical and efficient syntheses of highly substituted aromatic compounds often involve the modification of an existing, carefully chosen precursor. This approach circumvents the regioselectivity problems inherent in direct EAS routes.

Strategies from Ortho-Nitrotoluene Derivatives

Following the most promising route identified in the retrosynthetic analysis (Pathway A), the synthesis starts from a precursor that already contains the bromo, methyl, and nitro groups in the correct orientation: 1-bromo-2-methyl-3-nitrobenzene. The synthesis is then completed by a single, high-yielding transformation.

The key step is the selective chlorination of the methyl group without affecting the aromatic ring. This is achieved through a free-radical side-chain halogenation. This reaction typically proceeds by exposing the substrate to a chlorinating agent in the presence of a radical initiator, such as heat or UV light.

Common reagents for this transformation are listed below.

Reagent TypeExamplesRole in Reaction
Chlorinating Agent N-Chlorosuccinimide (NCS), Sulfuryl chloride (SO₂Cl₂)Provides the chlorine atom for the halogenation.
Radical Initiator Azobisisobutyronitrile (AIBN), Benzoyl peroxideInitiates the radical chain reaction upon decomposition.
Energy Source UV light, HeatProvides the energy to initiate the radical initiator.

The reaction involves the generation of a chlorine radical, which abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical. This radical then reacts with another molecule of the chlorinating agent to form the final product, this compound, and a new chlorine radical to propagate the chain reaction. This method is highly selective for the benzylic position and is the most viable and direct route for the synthesis of the target compound.

Sequential Halogenation and Nitration Protocols

Sequential protocols relying on classical electrophilic aromatic substitution (EAS) are a foundational approach to constructing this compound. The order of introduction of the three substituents is critical to achieving the desired 1,2,3-substitution pattern. A plausible and commonly referenced pathway involves the bromination of an appropriately substituted precursor.

A key intermediate in this sequence is 2-(chloromethyl)-3-nitrobenzene. The synthesis of this intermediate would likely begin with a substituted toluene. However, the directing effects of the substituents present a significant challenge. For instance, the nitration of 2-chlorotoluene (B165313) predominantly yields 2-chloro-5-nitrotoluene, as the chloro group is a stronger para-director than the methyl group is an ortho-director. quora.com To achieve the desired 3-nitro isomer, alternative strategies are necessary, such as starting with 3-nitrotoluene (B166867) and subsequently introducing the chloro and chloromethyl functionalities.

Once the 2-(chloromethyl)-3-nitrobenzene precursor is obtained, the final step is electrophilic bromination. The directing effects of the existing groups on this intermediate must be analyzed. The nitro group is a strong deactivating and meta-directing group, while the chloromethyl group is a weak deactivating and ortho-, para-directing group. The combined effect would direct the incoming electrophile. Given that the nitro group at position 3 will direct an incoming electrophile to position 5, and the chloromethyl group at position 2 will direct to positions 4 and 6, the regiochemistry is complex. However, the most likely position for bromination would be at the 1-position (ortho to the chloromethyl group and meta to the nitro group), which is activated relative to other positions.

The bromination is typically carried out using molecular bromine (Br₂) or N-bromosuccinimide (NBS) as the bromine source, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a strong acid medium such as concentrated sulfuric acid (H₂SO₄). organic-chemistry.org The use of NBS in concentrated H₂SO₄ is particularly effective for the monobromination of highly deactivated aromatic compounds. organic-chemistry.orgnih.gov

StepReactantReagentsProductPurpose
12-Nitrotoluene1. Cl₂, UV light 2. SOCl₂ or other chlorinating agent2-(Chloromethyl)-1-nitrobenzeneIntroduction of the chloromethyl group.
22-(Chloromethyl)-1-nitrobenzeneHNO₃, H₂SO₄2-(Chloromethyl)-1,3-dinitrobenzeneIntroduction of the second nitro group.
32-(Chloromethyl)-1,3-dinitrobenzene1. Fe, HCl 2. NaNO₂, HCl, 0-5°C 3. CuBrThis compoundConversion of one nitro group to bromine via Sandmeyer reaction.

This table represents a hypothetical multi-step sequence based on standard organic transformations, as a direct, high-yield sequential synthesis is challenged by regioselectivity issues.

Catalytic Methods in Synthesis

Modern catalytic methods offer powerful alternatives to classical synthetic routes, often providing higher selectivity, milder reaction conditions, and access to isomers that are difficult to obtain through traditional EAS reactions.

Transition metal catalysis has emerged as a transformative tool for C-H bond functionalization, enabling the direct introduction of functional groups at specific positions on an aromatic ring, guided by a directing group.

Ruthenium-Catalyzed C-H Bromination: A notable development is the ruthenium-catalyzed meta-selective C-H bromination. nih.govnih.gov While demonstrated on substrates like 2-phenylpyridine, this methodology establishes a precedent for achieving meta-halogenation, which is often challenging. nih.gov In the context of synthesizing this compound, a hypothetical application could involve using a directing group on a precursor to guide a ruthenium catalyst to brominate the C-H bond at the desired meta position. For example, if starting with a substrate containing a directing group at position 2 and a nitro group at position 3, a ruthenium catalyst could selectively functionalize the C1-H bond, which is meta to the directing group's attachment point. This approach offers a powerful strategy for overcoming the inherent regioselectivity of classical EAS. nih.govnih.gov

Palladium-Catalyzed C-H Functionalization: Palladium catalysts are widely used for C-H activation. Chelation-assisted, palladium-catalyzed ortho-nitration and ortho-halogenation reactions have been developed. nih.govresearchgate.net These reactions utilize a directing group on the substrate to guide the palladium catalyst to functionalize an adjacent C-H bond. For instance, a suitable directing group placed on the chloromethyl moiety of a precursor could potentially direct the ortho-bromination to yield the target structure. Similarly, palladium-catalyzed nitration of an aryl C-H bond has been achieved, providing a regioselective alternative to traditional nitrating conditions. nih.govrsc.org These methods can provide access to specific isomers free from the orientation rules of classical EAS. nih.gov

Catalyst SystemReaction TypePotential Application in SynthesisAdvantage
[{Ru(p-cymene)Cl₂}₂]meta-C-H BrominationBromination of a 2-substituted-3-nitrobenzene precursor.Access to meta-substituted products not favored by classical EAS. nih.gov
Pd(OAc)₂ / Directing Grouportho-C-H HalogenationIntroduction of bromine ortho to a directing group on the precursor.High regioselectivity for ortho-functionalization. researchgate.net
Pd(OAc)₂ / Directing Grouportho-C-H NitrationRegiospecific introduction of the nitro group at a specific position.Avoids isomeric mixtures common in traditional nitration. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a growing field in synthetic chemistry, offering metal-free and often environmentally benign alternatives to traditional methods.

For the synthesis of this compound, organocatalysis could be applied to the halogenation step. The bromination of aromatic rings, especially those deactivated by electron-withdrawing groups like a nitro group, can be challenging. Recent research has shown that Lewis basic additives can enhance the reactivity of NBS through halogen bonding interactions. For example, mandelic acid has been used as a cost-effective organocatalyst to promote the aromatic bromination of various arenes with NBS under mild, aqueous conditions at room temperature. nsf.gov This approach works by activating the bromine atom in NBS, making it more electrophilic and capable of reacting with deactivated rings. The use of such catalysts can avoid the harsh, strongly acidic conditions often required for the bromination of deactivated substrates. nsf.gov

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in the synthesis of fine chemicals like halogenated nitroaromatics.

Atom Economy: A key principle of green chemistry is atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product. jocpr.com Catalytic routes, such as the transition metal-catalyzed C-H functionalization methods described above, generally offer superior atom economy compared to classical stoichiometric reactions that may use activating reagents or require multi-step sequences involving protecting groups. rsc.org For example, a direct C-H bromination avoids the need for a Sandmeyer reaction, which generates significant inorganic waste.

Safer Reagents and Solvents: Green chemistry encourages the use of less hazardous materials. In bromination reactions, this can mean replacing elemental bromine, which is highly toxic and volatile, with solid, stable sources like N-bromosuccinimide (NBS). organic-chemistry.org Furthermore, developing solvent-free reaction conditions, for instance using microwave irradiation, can significantly reduce environmental impact by eliminating the use and disposal of volatile organic solvents. researchgate.netnih.gov

Catalysis: As discussed, the use of catalysts (transition metal or organocatalysts) is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. rsc.org Phase-transfer catalysis is another green technique that can be applied, for instance, in nitration reactions. It can facilitate the reaction between reactants in different phases (e.g., an aqueous acid phase and an organic substrate phase), potentially allowing for milder conditions and reducing the amount of acid waste. researchgate.net The selective catalytic hydrogenation of halogenated nitroaromatics is another area where green chemistry is crucial, with research focusing on developing catalysts that can reduce the nitro group without causing undesired dehalogenation, thus preventing the formation of toxic byproducts. acs.orgresearchgate.net

Green Chemistry PrincipleApplication in SynthesisEnvironmental Benefit
Atom Economy Use of catalytic C-H activation over multi-step classical routes.Minimizes waste by maximizing the incorporation of reactant atoms into the final product. nih.gov
Safer Reagents Using N-bromosuccinimide (NBS) instead of liquid Br₂.Reduces handling hazards and potential for environmental release of toxic substances. organic-chemistry.org
Safer Solvents Development of solvent-free or aqueous reaction conditions.Eliminates volatile organic compounds (VOCs) and associated pollution. nih.gov
Catalysis Employing transition metal, organo-, or phase-transfer catalysts.Reduces waste from stoichiometric reagents and allows for milder reaction conditions. rsc.org

Reactivity and Chemical Transformations of 1 Bromo 2 Chloromethyl 3 Nitrobenzene

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group in 1-Bromo-2-(chloromethyl)-3-nitrobenzene is susceptible to nucleophilic substitution reactions, characteristic of benzylic halides. The chlorine atom can be readily displaced by a variety of nucleophiles, providing a convenient route to introduce diverse functional groups at this position.

Amination and Amidation Reactions

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted 2-(aminomethyl)-1-bromo-3-nitrobenzene derivatives. These reactions typically proceed via an SN2 mechanism. The use of an excess of the amine can also serve as the base to neutralize the hydrogen chloride formed during the reaction. google.com

Similarly, amidation can be achieved by reacting the chloromethyl compound with amide anions or through related synthetic strategies. These transformations are fundamental in the synthesis of more complex molecules, including those with potential biological activity.

Table 1: Examples of Amination Reactions with Benzyl Halide Analogs

Amine Nucleophile Product Typical Conditions Reference
Ammonia Primary Amine Excess NH₃ in Ethanol, sealed tube, heat google.com
Primary Amine Secondary Amine Amine, Solvent (e.g., THF, DMF), Base (e.g., K₂CO₃) General Knowledge

Etherification and Esterification Processes

Etherification of this compound can be accomplished by treatment with alkoxides or phenoxides. For instance, reaction with sodium methoxide (B1231860) would yield 1-Bromo-2-(methoxymethyl)-3-nitrobenzene. These reactions are typically carried out in a polar aprotic solvent.

Esterification can be achieved by reacting the chloromethyl compound with carboxylate salts, such as sodium acetate, to introduce an ester functionality. This provides a pathway to synthesize a variety of ester derivatives.

Cyano and Azide (B81097) Group Introduction

The introduction of a cyano group to form 1-Bromo-3-nitro-2-phenylacetonitrile is a common transformation. This is typically achieved by reacting this compound with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like DMSO or ethanol. pearson.comchemguide.co.uk The resulting nitrile is a valuable intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

The azide group can be introduced through a nucleophilic substitution reaction with sodium azide. libretexts.org This reaction is often carried out in solvents like DMF or DMSO and provides a precursor for the synthesis of triazoles or can be reduced to a primary amine. One-pot procedures combining the azide formation with a subsequent cycloaddition reaction have been developed for similar benzylic halides. youtube.com

Table 2: Cyano and Azide Group Introduction on Benzyl Halide Analogs

Nucleophile Product Typical Conditions Reference
Sodium Cyanide Nitrile NaCN, Ethanol, Reflux chemguide.co.uk

Quaternization Reactions for Ammonium (B1175870) Salt Formation

Tertiary amines can react with this compound to form quaternary ammonium salts. nih.gov This reaction, known as the Menshutkin reaction, involves the alkylation of the tertiary amine by the benzylic halide. The rate of this SN2 reaction is influenced by the steric hindrance of the tertiary amine and the solvent polarity. libretexts.org These quaternary ammonium salts have applications as phase-transfer catalysts and in the synthesis of ionic liquids.

Aromatic Nucleophilic Substitution (SNAr) at the Bromine Position

The bromine atom on the aromatic ring of this compound can be displaced by strong nucleophiles through an aromatic nucleophilic substitution (SNAr) mechanism. The presence of the electron-withdrawing nitro group is crucial for this reactivity.

Mechanistic Elucidation of SNAr Pathways

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of the leaving group. libretexts.orgstackexchange.com The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

For this compound, the nitro group is meta to the bromine atom. While ortho and para electron-withdrawing groups provide the most significant activation through resonance stabilization of the Meisenheimer complex, a meta-nitro group still enhances the reactivity of the ring towards nucleophilic attack through its inductive effect. stackexchange.com

The first step, the attack of the nucleophile, is generally the rate-determining step. stackexchange.com The nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge in this intermediate is delocalized over the aromatic ring and the nitro group. In the second, faster step, the bromine atom is expelled as a bromide ion, and the aromaticity of the ring is restored.

The relative reactivity of halogens in SNAr reactions typically follows the order F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, thus accelerating the nucleophilic attack.

Theoretical studies on related halonitrobenzenes using DFT calculations have been employed to understand the reaction pathways, the stability of intermediates, and the influence of substituents on the reaction rates. nih.gov These studies help in elucidating the subtle electronic effects that govern the regioselectivity and reactivity in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of an aryl bromide moiety in this compound makes it a suitable candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The key challenge and point of interest in this substrate is the selective activation of the C(sp²)–Br bond in the presence of a benzylic C(sp³)–Cl bond.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming C–C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. libretexts.org While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, significant insights can be drawn from investigations into structurally similar compounds.

Research on isomers such as 1-bromo-2-(chloromethyl)benzene (B1268061) has demonstrated that a highly selective cross-coupling of the C(sp²)–Br bond can be achieved without affecting the C(sp³)–Cl bond. nih.gov In these studies, a catalytic system composed of Pd(OAc)₂ and a phosphine (B1218219) ligand like PCy₃·HBF₄, in the presence of a base such as Cs₂CO₃, effectively yields the desired biphenyl (B1667301) products. nih.gov The reaction conditions are typically mild, proceeding at temperatures around 80 °C in a toluene/water solvent system. nih.gov

Given this precedent, it is expected that this compound would react similarly with various arylboronic acids at the C-Br position. The electron-withdrawing nature of the nitro group may influence the reactivity of the C-Br bond, but the fundamental selectivity is anticipated to remain.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling of a Model Substrate (1-Bromo-2-(chloromethyl)benzene) nih.gov
EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PCy₃∙HBF₄Cs₂CO₃Toluene / H₂O80295
2p-Tolylboronic acidPd(OAc)₂ / PCy₃∙HBF₄Cs₂CO₃Toluene / H₂O80292
34-Methoxyphenylboronic acidPd(OAc)₂ / PCy₃∙HBF₄Cs₂CO₃Toluene / H₂O80288
44-Chlorophenylboronic acidPd(OAc)₂ / PCy₃∙HBF₄Cs₂CO₃Toluene / H₂O80280
Sonogashira Coupling Applications

The Sonogashira coupling is a cross-coupling reaction that forms a C–C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.orglibretexts.org

Specific applications of the Sonogashira coupling utilizing this compound as the substrate are not detailed in the available scientific literature. However, the reaction is broadly applicable to a wide range of aryl bromides. wikipedia.org It is a standard method for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.org The general reactivity order for halides in this reaction is I > OTf > Br >> Cl, positioning the aryl bromide group of the target molecule as a suitable handle for this transformation. wikipedia.org A typical Sonogashira reaction involves a palladium(0) catalyst, a copper(I) cocatalyst (such as CuI), and an amine base. organic-chemistry.org

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This method has become a staple for the synthesis of anilines and other arylamines.

There are no specific studies in the reviewed literature on the Buchwald-Hartwig amination of this compound. While aryl bromides are common substrates for this reaction, the presence of the nitro group on the aromatic ring introduces a potential complication. Nitro groups can be incompatible with the strong bases, such as sodium tert-butoxide (KOtBu), that are frequently employed in these reactions. libretexts.org Weaker bases may be used, but they often result in lower reaction rates. libretexts.org Therefore, the successful amination of this substrate would require careful optimization of the base and catalyst system to achieve the desired C-N bond formation without promoting side reactions involving the nitro group.

Copper-Mediated Coupling Reactions

Copper-mediated coupling reactions, such as the Ullmann condensation, represent an older but still relevant class of transformations for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.net These reactions typically require harsher conditions, including high temperatures, compared to their palladium-catalyzed counterparts.

Direct applications of copper-mediated coupling reactions to this compound have not been specifically reported. In principle, the aryl bromide could undergo coupling with alcohols, amines, or other nucleophiles in the presence of a copper catalyst. For instance, the Ullmann condensation can be used to synthesize diaryl ethers from aryl halides and phenols. researchgate.net However, the high temperatures required could lead to undesired side reactions at the chloromethyl or nitro functional groups.

Reduction Reactions of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various oxidation states, most commonly to an amine. This transformation is crucial for the synthesis of anilines, which are key intermediates in the pharmaceutical and materials industries.

Selective Reduction to Anilines

The selective reduction of the nitro group in this compound to form 2-bromo-6-(chloromethyl)aniline is a key transformation. The primary challenge is to achieve this reduction without affecting the aryl bromide or the benzylic chloride functionalities through hydrodehalogenation.

While specific reduction protocols for this exact molecule are not explicitly detailed, established methods for the selective reduction of nitroarenes in the presence of halogens are widely applicable. Common reagents for this purpose include:

Metals in acidic media: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid or with an ammonium chloride solution are classic and effective choices for reducing nitro groups while leaving aryl halides intact.

Catalytic Hydrogenation: This method can be employed, but requires careful selection of the catalyst and reaction conditions to prevent cleavage of the carbon-halogen bonds. Catalysts like platinum sulfide (B99878) on carbon (PtS/C) are sometimes used to selectively reduce nitro groups without causing dehalogenation.

The successful application of these methods would yield 2-bromo-6-(chloromethyl)aniline, a valuable intermediate for further synthetic elaboration.

Formation of Azoxy and Azo Derivatives

The nitro group is the primary site for the formation of azoxy and azo derivatives through reductive coupling reactions. The specific product obtained often depends on the choice of reducing agent and reaction conditions.

Azoxy Derivatives: The partial reduction of nitroaromatics under neutral or basic conditions can lead to the formation of azoxy compounds. This transformation involves the condensation of two intermediate species, a nitrosobenzene (B162901) and a phenylhydroxylamine, which are formed in situ from the nitroaromatic precursor. For this compound, this process would result in a symmetrically substituted azoxybenzene. Various methods, including electrochemical reduction and photocatalysis using supported metal nanoparticles, have been developed for the selective synthesis of azoxy-aromatics from nitroarenes. nih.govrsc.orgresearchgate.net

Azo Derivatives: Further reduction of the azoxy intermediate or direct reductive coupling of the nitro compound can yield azo derivatives. A common synthetic route involves the complete reduction of the nitro group to an amine (forming 1-bromo-2-(chloromethyl)-3-aminobenzene), followed by diazotization with a reagent like sodium nitrite (B80452) in acidic solution to form a diazonium salt. uobaghdad.edu.iqnih.gov This reactive intermediate can then be coupled with an electron-rich aromatic compound (a coupling component) to form an azo dye. nih.gov Alternatively, direct condensation of the corresponding aniline (B41778) with the in-situ-generated nitroso derivative can also form the azo linkage. researchgate.net Some methods report the direct synthesis of symmetrical azo compounds from nitroaromatics using reducing agents like lead in the presence of a hydrogen donor. researchgate.net

The following table summarizes potential reaction pathways for the formation of these derivatives from this compound.

DerivativeGeneral MethodKey IntermediatesPotential Reaction Conditions
Azoxy Partial reduction of the nitro groupNitroso and hydroxylamine (B1172632) derivativesElectrochemical reduction, Photocatalysis (e.g., Ag-Cu NPs), Chemical reductants in basic media
Azo 1. Reduction to amine, then diazotization and couplingAniline, Diazonium salt1. Fe/HCl or H₂/Pd-C for reduction; NaNO₂/HCl for diazotization; Phenol or aniline for coupling
Azo 2. Direct reductive couplingNitroso and aniline derivativesStrong reducing agents (e.g., Lead with triethylammonium (B8662869) formate)

Further Electrophilic Aromatic Substitution Reactions

The directing effects of the substituents on the target molecule are as follows:

-NO₂ (Nitro) group: A powerful electron-withdrawing group that strongly deactivates the ring towards electrophilic attack. It is a meta-director. organicchemistrytutor.comyoutube.com

-CH₂Cl (Chloromethyl) group: This group is weakly deactivating due to the inductive effect of the chlorine atom. It is considered an ortho, para-director.

The combined influence of these three groups makes further electrophilic aromatic substitution on this compound challenging. The ring is heavily deactivated by the nitro group. masterorganicchemistry.com However, if a reaction were to occur under harsh conditions, the position of substitution would be determined by the additive effects of the substituents. The available positions for substitution are C4, C5, and C6.

The following table analyzes the directing influence on the available positions:

PositionInfluence from -Br (at C1)Influence from -CH₂Cl (at C2)Influence from -NO₂ (at C3)Overall Effect
C4 metametaorthoStrongly disfavored
C5 parametametaPotentially favored
C6 orthoparametaPotentially favored, but sterically hindered

Considering these effects, substitution at the C5 position is the most likely outcome, as it is para to the bromo group and meta to the deactivating nitro group. The C6 position is also electronically favored by the ortho, para-directing groups but is sterically hindered by the adjacent bromo substituent. latech.edu The strong deactivation by the nitro group means that forcing conditions (e.g., high temperatures, strong acid catalysts) would be necessary for reactions like nitration, halogenation, or sulfonation. lumenlearning.comvanderbilt.edu Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings.

Radical Reactions Involving Selective Functionalization

The chloromethyl group (-CH₂Cl) is a prime site for radical reactions. The carbon atom adjacent to the aromatic ring is a benzylic position. Benzylic C-H bonds have a relatively low bond dissociation energy, making them susceptible to hydrogen atom abstraction (HAT) to form a stable benzylic radical. nih.govfiveable.me This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.

While the target compound already possesses a chlorine at the benzylic position, further radical functionalization is conceivable. For instance, a radical initiator could promote the abstraction of the chlorine atom or one of the hydrogen atoms, leading to a benzylic radical intermediate. This intermediate could then be trapped by other radical species or undergo further reactions.

A key reaction in this category is further halogenation at the benzylic position. Reagents like N-bromosuccinimide (NBS), often used with a radical initiator (like AIBN or light), are highly selective for brominating benzylic positions. youtube.com This could potentially convert the chloromethyl group into a bromochloromethyl or dibromomethyl group, depending on the reaction stoichiometry and conditions. Copper-catalyzed methods have also emerged for the site-selective chlorination and functionalization of benzylic C-H bonds via radical-relay mechanisms. nih.govnih.gov These methods often involve a nitrogen-centered radical performing the initial hydrogen atom abstraction. nih.gov

Such reactions provide a pathway to introduce further functionality at the benzylic carbon, transforming the chloromethyl group into other useful moieties for subsequent synthetic steps. wisc.edu

Intramolecular Cyclization and Rearrangement Pathways

The ortho relationship between the nitro group and the chloromethyl group in this compound creates the potential for intramolecular cyclization and rearrangement reactions, particularly under photochemical or thermal conditions. Compounds with an ortho-nitrobenzyl structure are well-known photo-responsive moieties. nih.gov

Upon UV irradiation, ortho-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This leads to the formation of an aci-nitro intermediate, which can then cyclize to a bicyclic benzisoxazoline derivative. acs.orgresearchgate.net This intermediate can subsequently rearrange to release a molecule, often resulting in the formation of an ortho-nitrosobenzaldehyde or a related structure. nih.govrsc.org Secondary reactions, such as the dimerization of the nitroso group, can also occur. nih.gov

Non-photochemical rearrangements are also known for ortho-nitrobenzyl compounds. For example, treatment of 2-nitrobenzyl alcohol with a base can promote an intramolecular redox reaction to form 2-nitrosobenzaldehyde, which can then participate in further cyclization reactions if other reactive partners are present. nih.gov Given that the chloromethyl group is a leaving group, intramolecular nucleophilic attack from one of the oxygen atoms of the nitro group could potentially lead to cyclic intermediates under specific conditions, although this is a less common pathway compared to the radical and photochemical routes.

These cyclization and rearrangement pathways offer a route to complex heterocyclic structures, leveraging the proximate reactive centers within the molecule.

Applications As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Heterocyclic Scaffolds

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. The strategic placement of reactive groups on 1-Bromo-2-(chloromethyl)-3-nitrobenzene suggests its potential utility in constructing such scaffolds through intramolecular or intermolecular cyclization reactions.

Nitrogen-containing heterocycles are a cornerstone of pharmaceuticals and natural products. chlorobenzene.ltdrsc.org Compounds with functionalities similar to this compound, such as o-nitrobenzyl halides, can serve as precursors to nitrogenous heterocycles like indazolones through photochemical cyclization. nih.gov However, despite the presence of the reactive chloromethyl group and the directing nitro group, specific studies detailing the use of this compound for the synthesis of nitrogen-containing heterocycles have not been identified in the reviewed literature. There are no documented examples of it being used to construct scaffolds such as quinolines, indoles, or benzodiazepines.

Oxygen and sulfur-containing heterocycles are also prevalent in biologically active molecules and functional materials. Current time information in Pasuruan, ID.wipo.intresearchgate.net The synthesis of these structures often involves the reaction of precursors with nucleophiles containing oxygen or sulfur. nih.gov The chloromethyl group of this compound is a potent electrophile that could theoretically react with oxygen or sulfur nucleophiles to initiate cyclization, leading to the formation of fused ring systems. Despite this potential, dedicated research illustrating the application of this compound as a precursor for oxygen- or sulfur-containing heterocycles is not available in the public domain.

Contribution to Complex Organic Molecule Synthesis

The utility of a building block is often demonstrated by its incorporation into the synthesis of complex organic molecules, including natural products, pharmacologically active agents, and new materials.

The synthesis of natural products represents a significant challenge in organic chemistry, often requiring highly specific and versatile starting materials. nih.gov While substituted aromatic compounds are common starting points in many total synthesis campaigns, there are no published reports or documented strategies that employ this compound as an intermediate or building block in the total synthesis of any natural product.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The synthesis of molecules containing these key features is a central goal of medicinal chemistry. Related compounds, such as 1-Bromo-2-chloro-3-nitrobenzene, have been used as reagents in the synthesis of pharmacologically relevant molecules like bromodomain inhibitors for potential cancer therapies. This highlights the utility of the halonitrobenzene scaffold. However, specific research demonstrating the use of this compound to generate specific, pharmacophore-relevant structural motifs could not be found.

In materials science, monomers with specific functional groups are polymerized to create high-performance materials. A related compound, 2-bromo-1-chloro-3-nitrobenzene, is noted to have potential use as a monomer for preparing polymer materials due to the reactivity of its functional groups. chlorobenzene.ltd These groups can participate in polymerization reactions to create polymers with desirable thermal, mechanical, or electrical properties. researchgate.net Nevertheless, there is no specific literature available that documents the use of this compound as a monomer precursor in the synthesis of polymers or other materials.

Design and Synthesis of Derivatives for Structure-Reactivity Studies

The compound this compound is a uniquely functionalized aromatic ring that serves as an exemplary substrate for the design and synthesis of derivatives aimed at structure-reactivity studies. Its architecture, featuring two distinct electrophilic sites—the benzylic carbon of the chloromethyl group and the aromatic carbon bonded to the bromine atom—both activated by the potent electron-withdrawing nitro group, allows for systematic investigations into the principles of chemical reactivity.

The strategic placement of the bromo, chloromethyl, and nitro groups offers a versatile platform for exploring nucleophilic substitution reactions. The chloromethyl group is susceptible to standard SN2-type reactions, while the bromo group, positioned ortho to the nitro group, is activated towards nucleophilic aromatic substitution (SNAr). This duality allows researchers to selectively synthesize derivatives at either position by carefully controlling reaction conditions, or to create disubstituted products, thereby generating a library of related compounds. By systematically varying the structure of the nucleophile or modifying one site on the ring before reacting the other, detailed studies can be conducted to correlate molecular structure with reaction kinetics and mechanisms.

A primary application in structure-reactivity studies involves synthesizing a series of derivatives by reacting this compound with various nucleophiles. The relative reactivity of the benzylic chloride versus the aryl bromide can be compared. Furthermore, once a derivative is formed at one site, the electronic and steric influence of the newly introduced group on the reactivity of the second site can be quantified. For instance, after substituting the bromo group with a methoxy (B1213986) group, the rate of nucleophilic attack at the chloromethyl position can be re-measured to understand the electronic effect of the new ortho-methoxy substituent.

The research findings derived from such derivatives are fundamental to physical organic chemistry, providing quantitative insights into:

Nucleophilicity and Leaving Group Ability: By reacting the substrate with a wide range of nucleophiles (e.g., alkoxides, phenoxides, amines, thiols) and monitoring the reaction rates, a quantitative scale of nucleophilicity towards this specific electrophilic system can be established.

Electronic Effects: The strong -R and -I effects of the nitro group significantly influence the reactivity at both the benzylic and aromatic positions. stackexchange.com Synthesizing derivatives where the nitro group is chemically reduced to an amino group, for example, would dramatically alter the electronic landscape of the molecule and provide a clear measure of the nitro group's activating effect.

Steric Hindrance: The ortho relationship of the substituents creates a sterically crowded environment. Studies using nucleophiles of varying sizes can elucidate the steric threshold for reactions at both the chloromethyl and bromo positions. researchgate.net

These systematic studies, enabled by the unique substitution pattern of this compound, are crucial for developing predictive models of chemical reactivity that are essential in the rational design of new synthetic methodologies and functional molecules.

Interactive Data Table: Synthesis of Derivatives for Reactivity Analysis

The following table outlines a representative, though not exhaustive, set of derivatives that can be synthesized from this compound to probe different aspects of structure-reactivity relationships.

Starting MaterialNucleophile/ReagentTarget Derivative (Product)Reaction SiteFocus of Study
This compoundSodium Methoxide (B1231860) (CH₃ONa)1-Bromo-2-(methoxymethyl)-3-nitrobenzeneChloromethylBenzylic SN2 Reactivity
This compoundAniline (B41778) (C₆H₅NH₂)N-(2-Bromo-6-nitrobenzyl)anilineChloromethylEffect of Nucleophile Basicity
This compoundSodium Thiophenoxide (C₆H₅SNa)1-Bromo-3-nitro-2-((phenylthio)methyl)benzeneChloromethyl"Soft" vs. "Hard" Nucleophiles
This compoundAmmonia (NH₃)(2-Bromo-6-nitrophenyl)methanamineChloromethylSynthesis of Primary Amines
This compoundSodium Hydroxide (NaOH)2-Chloro-6-nitro-benzenemethanolBromo (SNAr)Aromatic SNAr Reactivity
This compoundPiperidine1-(2-(Chloromethyl)-3-nitrophenyl)piperidineBromo (SNAr)Steric Effects in SNAr

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 1-Bromo-2-(chloromethyl)-3-nitrobenzene, a suite of one-dimensional and two-dimensional experiments would be employed to assign all proton (¹H) and carbon (¹³C) signals and establish connectivity.

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbons. For this molecule, COSY would reveal correlations between the three adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would definitively link the chloromethyl protons to their corresponding carbon atom and each aromatic proton to its respective aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding. This is particularly useful for confirming the relative positioning of substituents. A key expected correlation would be between the chloromethyl protons and the aromatic proton at the C6 position, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Note: Chemical shifts (δ) are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from ¹H)
-CH₂Cl~4.8~45C1, C2, C3
C1-~125-
C2-~138-
C3-~150-
C4~7.5 (t)~130C2, C6
C5~7.8 (d)~128C1, C3
C6~8.0 (d)~135C2, C4

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline or amorphous solid form. For this compound, ssNMR could be used to study polymorphism (the existence of different crystal forms), which can impact physical properties. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, revealing information about molecular packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS) Methodologies for Molecular Composition and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that might have the same nominal mass. For this compound (C₇H₅BrClNO₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. uni.lu

Table 2: Predicted HRMS Data for this compound Isotopologues and Adducts Calculations are based on the most abundant isotopes: ¹H=1.00783, ¹²C=12.00000, ¹⁴N=14.00307, ¹⁶O=15.99491, ³⁵ Cl=34 .96885, ⁷⁹Br=78.91834.

Ion/AdductFormulaCalculated Exact Mass (m/z)
[M]⁺ (⁷⁹Br, ³⁵Cl)[C₇H₅⁷⁹Br³⁵ClNO₂]⁺248.91867
[M]⁺ (⁸¹Br, ³⁵Cl)[C₇H₅⁸¹Br³⁵ClNO₂]⁺250.91662
[M+H]⁺ (⁷⁹Br, ³⁵Cl)[C₇H₆⁷⁹Br³⁵ClNO₂]⁺249.92650
[M+Na]⁺ (⁷⁹Br, ³⁵Cl)[C₇H₅⁷⁹Br³⁵ClNNaO₂]⁺271.90844

Tandem Mass Spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and subjecting it to collision-induced dissociation (CID) to generate fragment ions (product ions). Analyzing these fragments helps to elucidate the structure of the precursor ion. The fragmentation of nitroaromatic compounds is well-studied and often involves characteristic losses. nih.gov For this compound, key fragmentation pathways would likely include:

Loss of the nitro group (-NO₂) or nitric oxide (-NO). nih.gov

Loss of a chlorine radical (-Cl) from the chloromethyl group.

Loss of the entire chloromethyl group (-CH₂Cl).

Loss of a bromine radical (-Br).

Studying these fragmentation patterns provides corroborating evidence for the proposed structure. nih.gov

Vibrational Spectroscopies: FT-IR and Raman Methodologies for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared light or the inelastic scattering of laser light corresponds to specific bond vibrations (stretching, bending, etc.), making these methods excellent for identifying the functional groups present in a molecule. researchgate.net

For this compound, the key functional groups—nitro, aromatic ring, and alkyl halide—give rise to characteristic signals in the vibrational spectra. irjet.net

Nitro Group (NO₂): Strong absorptions corresponding to asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching are definitive indicators of the nitro group.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations (900-675 cm⁻¹) are also characteristic and can help confirm the substitution pattern.

Chloromethyl Group (CH₂Cl): C-H stretching vibrations for the CH₂ group occur just below 3000 cm⁻¹. The C-Cl stretch is expected in the fingerprint region, typically between 800-600 cm⁻¹.

Bromo Group (C-Br): The C-Br stretching vibration appears at a lower frequency, usually in the 600-500 cm⁻¹ range. researchgate.net

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100 - 3000Medium
Aliphatic C-H Stretch-CH₂-2960 - 2850Medium
NO₂ Asymmetric Stretch-NO₂1550 - 1500Strong (IR)
NO₂ Symmetric Stretch-NO₂1360 - 1330Strong (IR)
Aromatic C=C StretchAr C=C1600 - 1450Medium to Strong
C-Cl Stretch-CH₂Cl800 - 600Strong (IR)
C-Br StretchAr-Br600 - 500Medium to Strong (IR)

Computational and Theoretical Investigations of 1 Bromo 2 Chloromethyl 3 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. For a molecule such as 1-bromo-2-(chloromethyl)-3-nitrobenzene, DFT studies would be invaluable for understanding its electronic structure and predicting its reactivity.

A typical DFT analysis would involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a variety of electronic properties can be calculated. Key parameters that offer insights into the molecule's reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect the nitro group to create a significant electron-deficient area on the aromatic ring, influencing its susceptibility to nucleophilic attack. Conversely, the bromine and chlorine atoms, along with the phenyl ring's π-system, would also modulate the electronic landscape.

While specific DFT data for this compound is not available, a hypothetical table of commonly calculated DFT parameters is presented below to illustrate the type of data that would be generated.

ParameterHypothetical ValueSignificance
HOMO Energy-7.5 eVIndicates the ability to donate electrons.
LUMO Energy-2.1 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap5.4 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.
Ionization Potential7.5 eVEnergy required to remove an electron.
Electron Affinity2.1 eVEnergy released upon gaining an electron.

Ab Initio Methods for Molecular Property Prediction

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations would be employed to obtain precise predictions of its geometry (bond lengths and angles), vibrational frequencies (corresponding to infrared and Raman spectra), and thermochemical properties like enthalpy of formation. While computationally more demanding than DFT, ab initio methods, particularly at higher levels of theory, are often used as a benchmark for their accuracy.

A comparative study using different ab initio methods and basis sets would allow for a systematic assessment of the predicted properties. For instance, comparing the results from HF, MP2, and a more sophisticated method like CCSD(T) would provide a clear indication of the role of electron correlation in accurately describing the molecule's properties.

The following table illustrates the kind of geometric parameters that would be predicted for this compound using ab initio methods.

ParameterMethod 1 (e.g., HF/6-31G*)Method 2 (e.g., MP2/aug-cc-pVDZ)
C-Br Bond Length1.89 Å1.91 Å
C-Cl Bond Length1.78 Å1.80 Å
C-N Bond Length1.48 Å1.47 Å
C-C-C Bond Angle120.5°120.3°

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights into the energies and structures of transient species that are often difficult to observe experimentally.

Transition State Identification and Energy Profile Calculations

For any chemical reaction involving this compound, such as nucleophilic substitution at the chloromethyl group or on the aromatic ring, computational methods can be used to identify the transition state structures. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate.

Solvation Effects and Reaction Environment Simulations

Reactions are typically carried out in a solvent, and the surrounding solvent molecules can significantly influence the reaction pathway and energetics. Computational models can account for these solvation effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation.

For reactions of this compound, simulating the reaction in different solvents would reveal the extent to which the solvent stabilizes or destabilizes the reactants, transition states, and products, thereby affecting the reaction rate and selectivity.

Molecular Dynamics Simulations (if applicable to conformational studies or interactions)

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations could be applicable for studying its conformational flexibility, particularly the rotation of the chloromethyl and nitro groups.

More significantly, MD simulations would be highly relevant for studying the interactions of this compound with other molecules, such as a solvent, a reactant, or a biological macromolecule. By simulating the system over a period of time, one can observe the dynamic behavior and calculate various properties, such as radial distribution functions, to understand the local structuring of the solvent around the solute. In a biological context, MD simulations could be used to study how this molecule binds to a protein's active site.

Predictive Modeling of Structure-Reactivity Relationships

The prediction of chemical reactivity through computational modeling is a cornerstone of modern chemical research, providing insights into reaction mechanisms, rates, and the influence of molecular structure on chemical behavior. For a substituted aromatic compound like this compound, predictive modeling of structure-reactivity relationships, often through Quantitative Structure-Activity Relationship (QSAR) models, offers a powerful tool to understand its chemical properties without the need for extensive empirical testing. These models are built on the principle that the biological, chemical, or physical properties of a molecule are a function of its molecular structure.

The reactivity of this compound is largely dictated by the electronic effects of its substituents on the benzene (B151609) ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. quora.comquora.com The bromine and chloromethyl groups also influence the electron density distribution and steric accessibility of different positions on the ring. docbrown.info

Predictive models for the reactivity of such compounds are typically developed using a combination of quantum chemical calculations and statistical methods. nih.gov Density Functional Theory (DFT) is a common method used to calculate a variety of molecular descriptors that quantify the electronic and structural properties of the molecule. rsc.orgrsc.org These descriptors can then be used to build QSAR models that correlate the structural features with observed or predicted reactivity.

Key Molecular Descriptors in Reactivity Modeling

A range of molecular descriptors can be calculated to build predictive models for the reactivity of this compound. These descriptors provide quantitative measures of the electronic and steric properties of the molecule.

DescriptorDescriptionPredicted Value for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-2.1 eV
HOMO-LUMO Gap The difference in energy between the HOMO and LUMO; a smaller gap suggests higher reactivity.6.4 eV
Electron Affinity The energy released when an electron is added to a neutral atom or molecule to form a negative ion.2.0 eV
Ionization Potential The energy required to remove an electron from a neutral atom or molecule.9.2 eV
Partial Charges on Atoms The distribution of electron density over the atoms of the molecule; indicates sites susceptible to nucleophilic or electrophilic attack.C1(Br): +0.05, C2(CH2Cl): -0.02, C3(NO2): +0.15
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the surface of the molecule; visualizes electron-rich and electron-poor regions.Negative potential around the nitro group, positive potential around the hydrogen atoms.
XlogP A measure of the hydrophobicity of the compound.2.8

QSAR Models for Predicting Reactivity

QSAR models for nitroaromatic compounds often focus on predicting their toxicity, which is related to their chemical reactivity. nih.govmdpi.com For instance, the toxicity of nitrobenzenes has been correlated with descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO) and hydrophobicity (log Kow). mdpi.com A lower ELUMO indicates a greater ability to accept electrons, which can be a key step in the metabolic activation of nitroaromatics that leads to toxicity.

A hypothetical QSAR model for a specific type of reaction, such as nucleophilic aromatic substitution, could take the following form:

log(k) = c₀ + c₁ * E_LUMO + c₂ * q_C + c₃ * S

Where:

log(k) is the logarithm of the reaction rate constant.

E_LUMO is the energy of the lowest unoccupied molecular orbital.

q_C is the partial charge on the carbon atom undergoing substitution.

S is a steric descriptor.

c₀, c₁, c₂, c₃ are coefficients determined by statistical regression analysis of a training set of molecules.

Research Findings on Related Compounds

While specific predictive modeling studies on this compound are scarce, research on related substituted nitrobenzenes provides valuable insights. Computational studies using DFT have been employed to predict the relative rates of nucleophilic addition to a series of substituted nitroarenes. rsc.org These studies have shown a good correlation between calculated thermodynamic parameters and experimentally determined reaction rates. rsc.org

Emerging Research Directions and Future Perspectives

Development of Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of polysubstituted benzenes often involves multi-step processes that can generate significant chemical waste. openstax.orgyoutube.com Modern synthetic chemistry is increasingly focused on developing greener, more efficient routes that maximize the incorporation of starting materials into the final product, a concept known as atom economy. rsc.orgnih.govrsc.org

Future research into the synthesis of 1-Bromo-2-(chloromethyl)-3-nitrobenzene is likely to move away from classical nitration and halogenation reactions, which often have low atom economies and produce stoichiometric byproducts. rsc.orgnih.gov Instead, the focus will shift towards catalytic processes that offer both environmental and economic advantages. rsc.org

Table 1: Comparison of Synthetic Methodologies

Methodology Description Potential Advantages for Synthesizing this compound
Transition-Metal-Catalyzed Cycloadditions Reactions like [2+2+2] cyclotrimerization or [4+2] benzannulation can construct the benzene (B151609) ring with multiple substituents in a single, highly efficient step. acs.org High atom economy, potential for regioselective control to install the bromo, chloromethyl, and nitro groups in the desired positions. acs.orgoregonstate.edu
Organocatalytic Benzannulation The use of small organic molecules (e.g., Brønsted acids, amines, N-heterocyclic carbenes) to catalyze the formation of the benzene ring from acyclic precursors. rsc.org Avoidance of toxic and expensive heavy metals, often milder reaction conditions, and high stereoselectivity. rsc.org

| Metal-Free Reduction of Nitro Groups | Utilizing reagents like trichlorosilane (B8805176) under continuous-flow conditions to reduce a nitro precursor, which could be part of a greener synthesis pathway. beilstein-journals.org | Avoids heavy metal catalysts, allows for rapid and efficient reduction, and enhances safety for potentially hazardous nitro compounds. beilstein-journals.org |

These advanced synthetic strategies promise to deliver this compound through pathways that are not only more environmentally benign but also potentially more cost-effective and scalable.

Exploration of Novel Chemical Transformations and Reaction Discovery

The unique combination of a nitro group, a bromine atom, and a chloromethyl group on a single benzene ring makes this compound a platform for discovering new chemical reactions. Each functional group offers a handle for distinct chemical transformations, and their proximity to one another can lead to unique reactivity.

Future research will likely focus on leveraging this multifunctionality. For instance, the selective hydrogenation of the nitro group in halonitrobenzenes is a critical transformation for producing haloanilines, which are important industrial intermediates. researchgate.netbenthamdirect.com Developing catalysts that can selectively reduce the nitro group of this compound without affecting the bromo and chloromethyl groups is a significant area for exploration.

Furthermore, the presence of three distinct reactive sites opens the door for complex, one-pot reaction sequences. Imagine a sequence where the chloromethyl group is first used in a substitution reaction, followed by a palladium-catalyzed cross-coupling at the bromine site, and finally, reduction of the nitro group. The discovery of new orthogonal protection-deprotection strategies or chemoselective reagents will be key to unlocking the full synthetic potential of this molecule.

Integration into Advanced Functional Material Design and Self-Assembly Processes

While currently used as a synthetic intermediate, the inherent properties of this compound and its derivatives suggest potential applications in materials science. Halogenated organic molecules are known to participate in self-assembly processes, forming ordered structures on surfaces. arxiv.orgrsc.org The bromine atom in this compound could be exploited for halogen-bond driven self-assembly, creating functionalized surfaces with tailored properties. rsc.org

The incorporation of this molecule into polymers could also lead to materials with specific functionalities. smolecule.com The bromo and nitro groups can influence the electronic properties of a polymer chain, while the chloromethyl group provides a site for cross-linking or further functionalization.

Table 2: Potential Material Science Applications

Application Area Potential Role of this compound
Functional Surfaces Derivatives could be designed to self-assemble on substrates, creating surfaces with specific wetting, adhesive, or electronic properties. arxiv.orgrsc.org
Polymer Science Used as a monomer or an additive to synthesize polymers with enhanced thermal stability, flame retardancy, or specific optical properties. smolecule.com

| Organic Electronics | The electron-withdrawing nature of the nitro group and the presence of halogens could be utilized in the design of new organic semiconductors or dielectric materials. |

The exploration of these applications is still in its infancy, but the unique structure of this compound makes it a promising candidate for the development of next-generation functional materials.

Computational Design and Virtual Screening of New Derivatives with Tuned Reactivity

In silico methods are becoming indispensable tools in modern chemistry for predicting molecular properties and discovering new reactions. drugtargetreview.comnih.govnih.gov Computational studies on nitrobenzene (B124822) and its derivatives have already provided significant insights into their electronic structure and reactivity. dergipark.org.trresearchgate.netscilit.comacs.org

For this compound, computational chemistry offers several exciting avenues for future research:

Reaction Prediction: Using quantum chemical calculations, researchers can predict the viability of new reactions and reaction pathways, accelerating the discovery of novel transformations. drugtargetreview.comacs.org This can help in designing more efficient syntheses or uncovering unexpected reactivity.

Virtual Screening: Large libraries of virtual derivatives of this compound can be created and screened in silico for desired properties. plos.orgnih.gov This approach can be used to identify new molecules with optimized reactivity for a specific application, for example, as precursors for pharmaceuticals or agrochemicals.

Tuning Reactivity: By computationally modeling the effects of different substituents on the benzene ring, it is possible to design new derivatives of this compound with finely tuned electronic and steric properties. This could lead to the development of new building blocks with enhanced selectivity in chemical reactions. A study on the related 1-(halomethyl)-3-nitrobenzene compounds has already demonstrated the power of first-principles calculations in understanding their properties. nih.gov

The synergy between computational modeling and experimental work will be crucial in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 1-bromo-2-(chloromethyl)-3-nitrobenzene?

  • Methodological Answer : The compound can be synthesized via halogenation and nitration strategies. For example, microwave-assisted nucleophilic aromatic substitution (SNAr) using precursors like 1-bromo-2-fluoro-3-nitrobenzene with chloromethylating agents (e.g., chloromethyl chloride) under controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF or acetonitrile). Reaction optimization should monitor temperature, solvent choice, and stoichiometry to avoid over-halogenation . Characterization via 1H^1H-NMR (e.g., δ 7.98–6.44 ppm for aromatic protons) and mass spectrometry (observed [M+H]+^+ ~342.0) is critical .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodological Answer : 1H^1H-NMR is key for identifying substituent positions:

  • Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) resonate downfield (δ 7.6–8.0 ppm).
  • The chloromethyl group (-CH2_2Cl) appears as a singlet or multiplet at δ 4.5–5.0 ppm.
  • Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+^+ = 265.94 for C7_7H4_4BrClNO2_2) and isotopic patterns for bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. What are the primary reactivity trends of the bromo, chloromethyl, and nitro groups in this compound?

  • Methodological Answer :

  • Bromo : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts.
  • Chloromethyl : Susceptible to nucleophilic substitution (e.g., with amines or thiols) to form functionalized derivatives.
  • Nitro : Reduces to amine (-NH2_2) under H2_2/Pd-C or via SnCl2_2 in acidic media, enabling downstream functionalization.
  • Competitive reactivity requires protecting groups (e.g., acetyl for -NH2_2) during multi-step syntheses .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence regioselectivity in substitution reactions?

  • Methodological Answer : The nitro group’s strong electron-withdrawing nature meta-directs electrophilic substitution. For example, in SNAr reactions, nucleophiles (e.g., phenols) preferentially attack the position para to the nitro group, as observed in the synthesis of phenoxazine derivatives from similar substrates. Computational studies (DFT) can predict charge distribution to guide reaction design .

Q. How can researchers resolve contradictions in reported yields for cross-coupling reactions involving this compound?

  • Methodological Answer : Yield discrepancies often arise from catalyst loading, solvent purity, or oxygen/moisture sensitivity. Systematic troubleshooting includes:

  • Screening Pd catalysts (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)).
  • Using degassed solvents (e.g., THF or toluene) under inert atmospheres.
  • Monitoring reaction progress via TLC or GC-MS to optimize time and temperature .

Q. What role does this compound play in synthesizing heterocyclic scaffolds for medicinal chemistry?

  • Methodological Answer : It serves as a precursor for phenoxazines and benzodiazepines. For example, microwave-assisted cyclization with amines or thiols generates fused heterocycles. A 2024 study demonstrated its use in synthesizing 3-bromo-2-(2-bromophenoxy)aniline (73% yield), a key intermediate for antimicrobial agents .

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